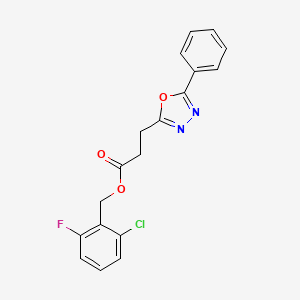
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate is a synthetic organic compound with the molecular formula C18H14ClFN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a benzyl group substituted with chlorine and fluorine, linked to a propanoate ester containing an oxadiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by cyclization of benzophenone hydrazide with appropriate reagents.
Nucleophilic Alkylation: The oxadiazole intermediate undergoes nucleophilic alkylation with 2-Chloro-6-fluorobenzyl chloride under basic conditions.
Esterification: The final step involves esterification of the alkylated product with propanoic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing chlorine or fluorine.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and alcohol.
科学的研究の応用
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate has several scientific research applications:
作用機序
The mechanism of action of 2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid: Similar structure but lacks the benzyl group substituted with chlorine and fluorine.
2-Chloro-6-fluorobenzyl chloride: Contains the benzyl group but lacks the oxadiazole ring and ester functionality.
1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents on the oxadiazole ring.
Uniqueness
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine on the benzyl group, along with the oxadiazole ring, makes it a versatile compound for various applications .
特性
分子式 |
C18H14ClFN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
(2-chloro-6-fluorophenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate |
InChI |
InChI=1S/C18H14ClFN2O3/c19-14-7-4-8-15(20)13(14)11-24-17(23)10-9-16-21-22-18(25-16)12-5-2-1-3-6-12/h1-8H,9-11H2 |
InChIキー |
QXSRYZURPNEQCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)OCC3=C(C=CC=C3Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















